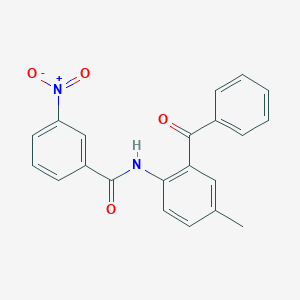
N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA damage repair, and their inhibition has shown promising results in the treatment of cancer.
作用机制
BMN-673 inhibits N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide enzymes, which play a crucial role in DNA damage repair. N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide enzymes are activated in response to DNA damage and help to recruit repair proteins to the site of damage. Inhibition of N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide enzymes leads to the accumulation of DNA damage, which can result in cancer cell death. Additionally, N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibition can sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
BMN-673 has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its effects on DNA damage repair, BMN-673 has been shown to induce cell cycle arrest and apoptosis in cancer cells. BMN-673 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the advantages of BMN-673 is its high potency and selectivity for N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide enzymes. This allows for lower doses and reduced toxicity compared to other N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors. However, BMN-673 has a short half-life, which can limit its effectiveness in prolonged treatments. Additionally, N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors like BMN-673 are most effective in cancer cells with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Therefore, careful patient selection is necessary for optimal clinical outcomes.
未来方向
The development of N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors like BMN-673 has opened up new avenues for cancer therapy. Future research directions include the optimization of dosing regimens and the identification of biomarkers for patient selection. Additionally, the combination of N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors with other DNA-damaging agents, such as chemotherapy and radiation therapy, is an area of active investigation. Finally, the development of next-generation N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors with improved pharmacokinetic properties and selectivity is an ongoing effort in the field of cancer research.
Conclusion:
BMN-673 is a potent and selective N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitor with promising antitumor activity in preclinical and clinical settings. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the optimization of dosing regimens, patient selection, and the development of next-generation N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors. The development of N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors like BMN-673 has the potential to revolutionize cancer therapy and improve patient outcomes.
合成方法
BMN-673 can be synthesized using a multi-step process involving the reaction of 2-benzoyl-4-methylphenylamine with 3-nitrobenzoyl chloride. The intermediate product is then treated with sodium hydroxide to obtain the final product. The synthesis method has been optimized to achieve high yields and purity.
科学研究应用
BMN-673 has been extensively studied for its potential use in cancer therapy. N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors like BMN-673 selectively target cancer cells that have deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Clinical trials have shown that BMN-673 has significant antitumor activity in patients with advanced solid tumors, including breast, ovarian, and prostate cancer.
属性
产品名称 |
N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide |
|---|---|
分子式 |
C21H16N2O4 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C21H16N2O4/c1-14-10-11-19(18(12-14)20(24)15-6-3-2-4-7-15)22-21(25)16-8-5-9-17(13-16)23(26)27/h2-13H,1H3,(H,22,25) |
InChI 键 |
IBSVPOCYNYYTBB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273952.png)
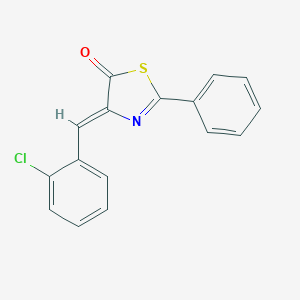
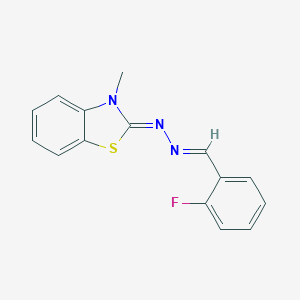
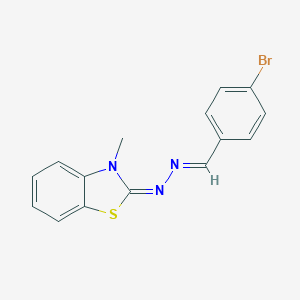
![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)
![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)
![1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)
![3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone](/img/structure/B273961.png)
![9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)
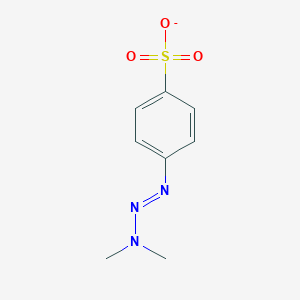
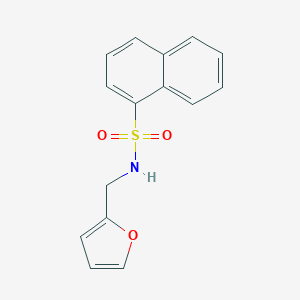
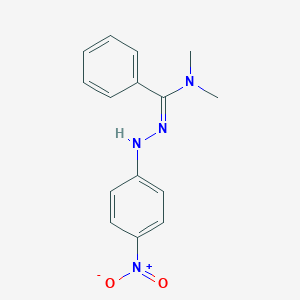
![1-{[4-(1,1-dimethylethyl)phenyl]sulfonyl}-1H-1,2,3-benzotriazole](/img/structure/B273989.png)